molecular formula C32H31NO7 B11576035 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576035
M. Wt: 541.6 g/mol
InChI Key: IJDLJGHZHFAMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, a methoxyphenyl group, and a chromeno-pyrrole core, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Methoxyphenyl Group: This involves the alkylation of a phenol derivative with pentyl bromide in the presence of a base such as potassium carbonate.

    Construction of the Chromeno-Pyrrole Core: This step requires the cyclization of an appropriate precursor, often involving a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pentyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can serve as a probe for investigating biochemical pathways and molecular recognition processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a promising lead compound for the development of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to fit into binding sites and exert its effects through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-methoxyphenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 2-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-methoxy-4-(pentyloxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and structural motifs. The presence of both benzodioxole and chromeno-pyrrole cores, along with the methoxy and pentyloxy substituents, provides a distinct chemical profile that can lead to unique reactivity and interactions.

Properties

Molecular Formula

C32H31NO7

Molecular Weight

541.6 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxy-4-pentoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C32H31NO7/c1-4-5-6-13-37-24-12-9-21(16-26(24)36-3)29-28-30(34)22-14-19(2)7-10-23(22)40-31(28)32(35)33(29)17-20-8-11-25-27(15-20)39-18-38-25/h7-12,14-16,29H,4-6,13,17-18H2,1-3H3

InChI Key

IJDLJGHZHFAMJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.